Physicochemical Differentiation: Elevated Melting Point and LogP Compared to Unsubstituted and Hydroxy Analogs
The 7-methoxy substituent substantially elevates the melting point and lipophilicity of the tetralin-1-carboxylic acid core relative to the unsubstituted parent and the 7-hydroxy analog. 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exhibits a melting point of 137.5–138.5 °C, which is approximately 80 °C higher than the unsubstituted (R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 23357-47-3, mp 56–58 °C) . Its calculated LogP is approximately 2.20, reflecting enhanced lipophilicity versus the 7-hydroxy analog (CAS 216582-77-3, molecular formula C11H12O3, MW 192.21), which lacks the methyl group and is expected to be considerably more hydrophilic . This combination of a higher melting point and moderate LogP can favor crystalline purification, improve solid-state stability during storage, and modulate passive membrane permeability in cell-based assays.
| Evidence Dimension | Melting Point (solid-state stability indicator) |
|---|---|
| Target Compound Data | 137.5–138.5 °C |
| Comparator Or Baseline | (R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS 23357-47-3): 56–58 °C |
| Quantified Difference | Δ ~ +80 °C (target higher) |
| Conditions | Reported literature values; standard laboratory conditions |
Why This Matters
A higher melting point generally correlates with more favorable solid-state stability and ease of handling for long-term storage, which is a critical procurement consideration for building block inventory management.
